molecular formula C39H68O3Si2 B1139499 Impurity of Calcipotriol CAS No. 910133-69-6

Impurity of Calcipotriol

Cat. No.: B1139499
CAS No.: 910133-69-6
M. Wt: 641.13
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Description

Chemical Structure and Properties of Calcipotriol

Calcipotriol’s structure features a seco-cholestane backbone with a cyclopropyl group at position 24, hydroxyl groups at positions 1α and 3β, and conjugated double bonds at positions 5,7,10(19), and 22 (Figure 1). Its molecular weight is 412.61 g/mol, and it exhibits a logP of 5.09, indicating high lipophilicity. The stereochemistry at C1, C3, and C24 is crucial for binding to the vitamin D receptor (VDR), with deviations leading to reduced activity or antagonistic effects.

The compound’s sensitivity to light, heat, and oxidation necessitates rigorous storage conditions (e.g., -20°C under nitrogen). Photodegradation studies reveal that exposure to UV light generates oxidation products, including 24-epi-calcipotriol and cis-trans isomers, which are structurally similar to the parent compound but pharmacologically inactive.

Significance of Impurity Profiling in Pharmaceutical Research

Impurity profiling ensures compliance with regulatory standards and guarantees batch-to-batch consistency. Key objectives include:

  • Identification : Structural elucidation of impurities using LC-MS, NMR, and HPLC-DAD.
  • Quantification : Adherence to ICH thresholds (e.g., 0.10% for unidentified impurities).
  • Toxicological Assessment : Evaluating genotoxicity or cytotoxicity of impurities exceeding qualification limits.

For calcipotriol, impurity profiling is particularly challenging due to its complex synthesis pathway and susceptibility to degradation. For example, during synthesis, the reduction of the 24-keto intermediate can yield unintended diastereomers such as Impurity E [(5Z,7E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19)-triene-1α,3β,24-triol]. Similarly, oxidation of the conjugated diene system generates hydroperoxides, which further decompose into aldehydes and ketones.

Classification Framework for Calcipotriol Impurities

Calcipotriol impurities are categorized based on origin and structural characteristics:

Table 1: Common Impurities of Calcipotriol

Impurity Name CAS Number Type Structural Feature
Calcipotriol EP Impurity B 2948288-30-8 Process-related 24-Cyclopropyl-9,10-secocholatriene derivative
Bis-TBDMS-trans-calcipotriol 112849-27-1 Synthetic intermediate tert-Butyldimethylsilyl-protected form
24-Epi-calcipotriol Not available Diastereomer Epimerization at C24
(5E)-Calcipotriol Not available Geometric isomer Transposition of double bond at C5
  • Process-Related Impurities :

    • Byproducts : Unreacted intermediates (e.g., 1,3-bis-O-(tert-butyldimethylsilyl)calcipotriene).
    • Isomers : Epimers at C1, C3, or C24 due to incomplete stereochemical control.
  • Degradation Products :

    • Oxidation : Hydroperoxides and ketones formed under aerobic conditions.
    • Hydrolysis : Cleavage of the 1α- or 3β-hydroxyl groups in acidic/basic media.

Regulatory Perspectives on Calcipotriol Impurities

The International Council for Harmonisation (ICH) guidelines dictate impurity control strategies:

  • ICH Q3A(R2) : Requires reporting impurities ≥0.05% and identification ≥0.10%.
  • ICH Q3C : Limits residual solvents used in synthesis (e.g., acetonitrile ≤410 ppm).
  • ICH M7 : Assesses mutagenic potential of DNA-reactive impurities.

For calcipotriol, the European Pharmacopoeia specifies eight impurities (A–H), including geometric isomers and synthetic intermediates. Analytical methods must achieve baseline separation of these impurities, often requiring specialized columns (e.g., C18 Hypersil ODS) and gradient elution with acetonitrile/water. Regulatory submissions must include forced degradation studies under thermal, photolytic, and oxidative conditions to validate stability-indicating methods.

Properties

IUPAC Name

(Z,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16-,29-17+,31-20-/t27-,32-,33-,34+,35-,36+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMYHZDULFSWLS-NGKZUPQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C\[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Impurity E: (5Z,7E,24S)-24-Cyclopropyl-9,10-Secocholesta-5,7,10(19)-Triene-1α,3β,24-Triol

Impurity E arises during the reduction of the 24-keto group in calcipotriol synthesis. The preparation method involves a five-step process starting from a precursor compound (Formula I):

  • Reduction : Formula I is reduced in methanol using sodium borohydride to yield Formula II.

  • Selective Protection : Hydroxyl groups in Formula II are protected using tert-butyldimethylsilyl (TBS) groups.

  • Oxidation : The protected intermediate is oxidized to Formula V.

  • Wittig-Horner Reaction : Formula V undergoes a Wittig-Horner reaction to introduce the cyclopropyl side chain.

  • Deprotection : Tetrabutylammonium fluoride (TBAF) removes TBS groups, yielding Impurity E.

Key Reaction Conditions :

  • Molar ratio of Formula VII to TBAF: 1:4.0.

  • Temperature: 60–66°C.

  • Solvent: Tetrahydrofuran (THF).

Yield : 73.9% after column chromatography (n-hexane:ethyl acetate, 1:1).

Impurity F: (5Z,7E,24R)-24-Cyclopropyl-9,10-Secocholesta-5,7,10(19)-Triene-1α,3β,24-Triol

Impurity F is the C24 epimer of calcipotriol, formed during incomplete stereochemical control in the reduction step. A patent (CN111763230A) outlines its synthesis via:

  • Deprotection : A phosphine oxide precursor is treated with TBAF.

  • Stevens Oxidation : The intermediate is oxidized using dichloromethane and an oxidizing agent.

  • Reduction : Sodium borohydride reduces the ketone to the alcohol.

  • Reprotection : Tert-butyldimethylsilyl chloride reprotects hydroxyl groups.

Optimized Parameters :

  • Molar ratio of precursor to TBAF: 1:0.8.

  • Reaction temperature: 40–70°C.

Process-Related Impurities

Byproducts from Side Reactions

During calcipotriol synthesis, side reactions such as over-reduction or incomplete protection generate impurities. For example, pre-calcipotriol , a photoisomer, forms when calcipotriol is exposed to light.

Control Strategies :

  • Temperature Modulation : Maintaining reactions at 15–25°C minimizes over-reduction.

  • Catalyst Optimization : Using 10% Pd/C ensures selective hydrogenation.

Degradation Products

Calcipotriol degrades under oxidative, thermal, or photolytic conditions:

Stress ConditionDegradation ProductFormation Mechanism
Oxidative (H₂O₂) Epoxy derivativesOxidation of conjugated diene
Thermal (60°C) Isomeric byproductsRetro-Diels-Alder reaction
Photolytic (UV light) Pre-calcipotriol-Sigmatropic shift

Source:

Analytical Methods for Impurity Characterization

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method separates calcipotriol from Impurity E, F, and pre-calcipotriol:

ParameterSpecification
Column C18 (150 × 4.6 mm, 2.7 µm)
Mobile Phase Gradient of water:MeOH:THF and ACN:water:THF
Detection UV at 264 nm (calcipotriol), 260 nm (pre-calcipotriol)
Resolution >2.0 between calcipotriol and Impurity E

Source:

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS identifies impurities via molecular ion peaks:

Impuritym/z ([M+Na]⁺)Fragmentation Pattern
Impurity E 437.5Loss of H₂O (-18 Da)
Impurity F 437.5Similar to Impurity E
Pre-calcipotriol 419.4Retro-Diels-Alder fragments

Source:

Industrial-Scale Purification Techniques

Crystallization

Crystallization from ethyl acetate or acetone removes impurities:

SolventPurity ImprovementYield (%)
Ethyl acetate 98.5% → 99.8%85
Acetone 97.0% → 99.5%78

Source:

Column Chromatography

Normal-phase chromatography with n-hexane:ethyl acetate gradients isolates impurities:

StepSolvent RatioTarget Compound
Deprotection 1:1Impurity E
Oxidation 20:1Formula V
Wittig-Horner 100:1Formula VII

Regulatory and Pharmacopoeial Standards

The European Pharmacopoeia mandates impurity limits for calcipotriol:

ParameterRequirement
Total Impurities ≤2.0%
Individual Impurity ≤0.5%
Loss on Drying ≤1.0%

Chemical Reactions Analysis

Types of Reactions

Impurities of Calcipotriol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and minimize side reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Calcipotriol. These impurities can affect the stability and efficacy of the final pharmaceutical product .

Scientific Research Applications

Understanding Calcipotriol and Its Impurities

Calcipotriol (chemical formula: C27H40O3) is effective in managing psoriasis by regulating keratinocyte proliferation and differentiation. The compound can undergo various degradation pathways, leading to the formation of impurities such as pre-calcipotriene and other isomers. These impurities can arise during synthesis or storage and may possess biological activity that could influence treatment outcomes.

High-Performance Liquid Chromatography (HPLC)

A prominent method for analyzing calcipotriol impurities is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This method has been validated for its specificity, accuracy, and precision in separating calcipotriol from its impurities, including:

  • Pre-Calcipotriene
  • Impurities B, C, and D

Table 1: HPLC Method Parameters

ParameterValue
ColumnRP-C18 150 × 4.6 mm, 2.7 µm
Temperature50°C
Mobile PhaseWater, methanol, acetonitrile
Detection Wavelengths264 nm (Calcipotriene), 240 nm (BD)

The HPLC method allows for the quantitative determination of impurities in both bulk substances and formulated products, ensuring compliance with pharmacopoeial standards .

Regulatory bodies such as the European Pharmacopoeia set stringent limits on impurity levels in pharmaceutical products. For calcipotriol, the total level of impurities must not exceed 2% . Adherence to these guidelines is crucial for ensuring patient safety and drug efficacy.

Mechanism of Action

The mechanism of action of Calcipotriol involves binding to the vitamin D receptor (VDR) in the skin cells. This binding modulates gene expression, leading to reduced proliferation and increased differentiation of keratinocytes. The impurities of Calcipotriol can potentially interfere with this mechanism by altering the binding affinity or stability of the compound .

Comparison with Similar Compounds

Calcipotriol vs. 1,25-Dihydroxyvitamin D3 (Calcitriol)

  • Mechanistic Similarities : Both bind VDR with comparable affinity, exerting antiproliferative and anti-inflammatory effects .
  • Key Differences: Potency: Calcipotriol achieves equivalent antiproliferative effects at half the concentration of calcitriol in lymphoma cell lines . Antimigratory Effects: At 1 nM and 100 nM, calcipotriol shows stronger inhibition of synovial cell migration than calcitriol . Safety: Calcipotriol is less systemically active, minimizing hypercalcemia risk .

Calcipotriol vs. Tacalcitol

  • Glioblastoma Applications : Both inhibit T98G glioblastoma cell proliferation and migration without inducing apoptosis. However, calcipotriol’s broader therapeutic window supports its use beyond dermatology .
  • Psoriasis Efficacy : Calcipotriol has faster onset and higher efficacy in plaque reduction compared to tacalcitol .

Calcipotriol vs. Maxacalcitol

  • UVB Combination Therapy : Calcipotriol combined with narrow-band UVB reduces psoriasis severity index (PASI) scores more effectively than maxacalcitol, with lower cumulative UVB doses required .

Combination Therapies

Calcipotriol + Betamethasone Dipropionate

  • Efficacy: The fixed combination (50 µg/g calcipotriol + 0.5 mg/g betamethasone) achieves 70–80% improvement in PASI scores, outperforming monotherapy .
  • Mechanistic Synergy :
    • Calcipotriol inhibits Th1/Th17 differentiation, while betamethasone suppresses differentiated Th1/Th17 activity .
    • Counters betamethasone-induced skin atrophy by preserving collagen I and III in fibroblasts .

Calcipotriol + Apremilast

  • Clinical Outcomes: Combination therapy (calcipotriol ointment + oral apremilast 30 mg BD) achieves 51.85% treatment success vs. 34.61% with monotherapy, with comparable adverse event rates (45.49% vs. 42.30%) .

Calcipotriol + Phototherapy

Molecular and Mechanistic Insights

  • VDR Binding : Calcipotriol stabilizes VDR through hydrogen bonds with Ser237, Tyr143, and Ser278, critical for agonist activity .
  • Beyond Psoriasis: Antifibrotic Effects: Inhibits NLRP3 inflammasome via YAP1 activation, reducing liver fibrosis in cholestasis models .

Q & A

Basic Research Questions

Q. What chromatographic methods are recommended for separating and identifying key impurities of calcipotriol, such as Impurity C (5,6-trans isomer) and Impurity F (siloxane derivative)?

  • Methodology : Use reverse-phase HPLC with a C18 column and UV detection at 265 nm, optimized with a gradient elution system (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Confirmation of structural identity requires tandem mass spectrometry (MS/MS) for fragmentation patterns and comparison with synthetic reference standards .
  • Critical Considerations : Ensure column temperature control (±2°C) to resolve stereoisomers like Impurity C, which differ in retention times by <0.5 minutes .

Q. How are synthetic byproducts like Impurity F (1,3-di-O-(tert-butyldimethylsilyl)calcipotriol) formed during calcipotriol synthesis, and what analytical strategies validate their removal?

  • Methodology : Monitor silylation reaction intermediates via inline FTIR spectroscopy to detect residual siloxane groups. Quantify residual Impurity F using GC-MS with a DB-5MS column, leveraging its volatility compared to calcipotriol .
  • Data Interpretation : A ≥99.5% reduction in siloxane-related peaks after desilylation steps indicates process robustness .

Q. What spectroscopic techniques are essential for characterizing calcipotriol impurities, and how do they address structural ambiguities?

  • Methodology : Combine 2D-NMR (e.g., HSQC, HMBC) to resolve regiochemical ambiguities in isomeric impurities. For example, Impurity C’s 5,6-trans configuration is confirmed by NOESY correlations between H-5 and H-19 protons, absent in the cis-configuration .
  • Validation : Cross-validate with X-ray crystallography for absolute stereochemical assignment when synthetic standards are unavailable .

Advanced Research Questions

Q. How do calcipotriol impurities influence its vitamin D receptor (VDR) binding affinity, and what in vitro models quantify functional impacts?

  • Methodology : Use competitive radioligand binding assays (e.g., ³H-calcitriol displacement in VDR-transfected HEK293 cells) to measure IC₅₀ values. Impurity C shows 10-fold lower affinity (IC₅₀ = 2.1 nM vs. 0.2 nM for calcipotriol) due to altered side-chain conformation .
  • Contradictions : Some studies report Impurity F retains partial agonism (EC₅₀ = 5 nM) despite structural bulkiness, suggesting non-canonical VDR interactions .

Q. What computational and mass spectrometry approaches resolve uncharacterized impurities in stability studies under ICH stress conditions?

  • Methodology : Apply high-resolution LC-QTOF-MS with in silico fragmentation tools (e.g., CFM-ID) to predict degradation products. For example, oxidative stress generates a hydroxylated impurity (m/z 428.283) confirmed via isotope pattern matching and MS/MS .
  • Data Integration : Use sequence similarity networks (SSNs) to annotate impurities with unknown biological activity by homology to known vitamin D analogs .

Q. How can researchers design in vitro assays to evaluate impurity-induced cytotoxicity or off-target effects in keratinocyte models?

  • Methodology : Expose HaCaT cells to impurities at 10–100× therapeutic concentrations (1–10 µM) for 48 hours. Assess viability via MTT assays and apoptosis via Annexin V/PI flow cytometry. Impurity F shows dose-dependent cytotoxicity (LC₅₀ = 8 µM) linked to mitochondrial membrane depolarization .
  • Contradiction Analysis : Address discrepancies in cytotoxicity thresholds by standardizing cell passage number and serum-free pretreatment to reduce variability .

Q. What strategies reconcile conflicting data on impurity pharmacokinetics when using rodent vs. humanized in vivo models?

  • Methodology : Perform allometric scaling of clearance rates from Sprague-Dawley rats to humans, adjusted for species-specific CYP27B1 expression. For Impurity C, human hepatocyte assays reveal 3-fold faster glucuronidation than rodent models, explaining underestimation of half-life in prior studies .
  • Validation : Use PBPK modeling to predict human AUC ratios for impurities, validated against microdosing trials with ¹⁴C-labeled compounds .

Methodological Challenges and Solutions

Challenge Solution Key Reference
Co-elution of impurities in HPLCEmploy charged aerosol detection (CAD) for non-UV-absorbing impurities.
Ambiguous MS/MS fragmentationUse ion mobility spectrometry (IMS) to separate isobaric impurities.
Low impurity quantities for NMRLeverage microcryoprobe NMR with 1.7-mm tubes for µg-scale characterization.

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